molecular formula C11H19NO B13185637 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol

2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13185637
M. Wt: 181.27 g/mol
InChI Key: QEOKYEDAVLGWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Aminomethyl)cyclopropyl]bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a cyclopropyl group and a bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method includes the [2+2] cycloaddition of cyclopropyl derivatives with bicyclo[2.2.1]heptane derivatives under photochemical conditions . This reaction is often catalyzed by a photocatalyst and requires UV light to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, aldehydes, and different functionalized bicycloheptane derivatives .

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a cyclopropyl group and a bicycloheptane framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H19NO/c12-7-10(3-4-10)11(13)6-8-1-2-9(11)5-8/h8-9,13H,1-7,12H2

InChI Key

QEOKYEDAVLGWAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(C3(CC3)CN)O

Origin of Product

United States

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